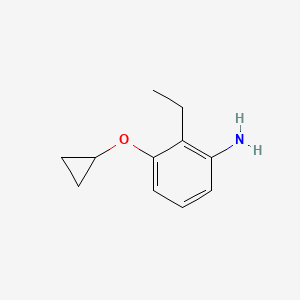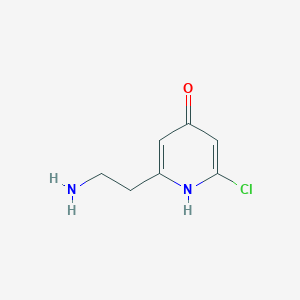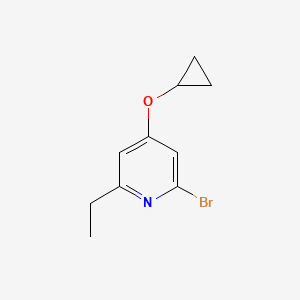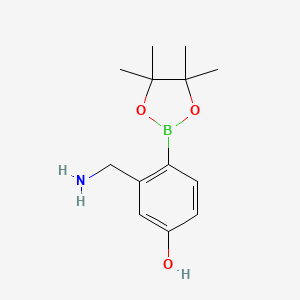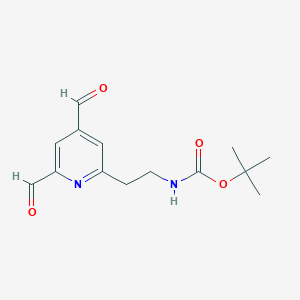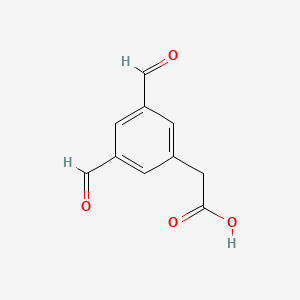
(3,5-Diformylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Diformylphenyl)acetic acid is an organic compound characterized by the presence of two formyl groups and an acetic acid moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diformylphenyl)acetic acid typically involves the formylation of phenylacetic acid derivatives. One common method is the Vilsmeier-Haack reaction, where phenylacetic acid is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction proceeds under controlled conditions to introduce the formyl groups at the 3 and 5 positions of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (3,5-Diformylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the formyl groups direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: (3,5-Dicarboxyphenyl)acetic acid.
Reduction: (3,5-Dihydroxymethylphenyl)acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(3,5-Diformylphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (3,5-Diformylphenyl)acetic acid involves its reactive formyl groups, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The compound can interact with amino groups in proteins, leading to the formation of Schiff bases, which are important in biochemical processes and drug design.
Comparación Con Compuestos Similares
(3,5-Diformylphenyl)boronic acid: Similar structure but with a boronic acid group instead of an acetic acid moiety.
(3,5-Diformylphenyl)methanol: Similar structure but with hydroxymethyl groups instead of formyl groups.
Uniqueness: (3,5-Diformylphenyl)acetic acid is unique due to the presence of both formyl and acetic acid groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H8O4 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
2-(3,5-diformylphenyl)acetic acid |
InChI |
InChI=1S/C10H8O4/c11-5-8-1-7(4-10(13)14)2-9(3-8)6-12/h1-3,5-6H,4H2,(H,13,14) |
Clave InChI |
BJWNOABJFZFFPL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C=O)C=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







